

Application Note: Quantification of Residual Laurolactam Monomer by HPLC

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Compound of Interest

Compound Name: *Azacyclotridecan-2-one*

Cat. No.: *B7770625*

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Introduction

Laurolactam is the monomeric precursor to Polyamide 12 (PA12), a widely used engineering thermoplastic in various industries, including medical devices and pharmaceutical packaging. The presence of residual laurolactam monomer in the final polymer product can impact its physicochemical properties and may be subject to regulatory limits due to potential migration into contacting substances. Therefore, a robust and reliable analytical method for the quantification of residual laurolactam is crucial for quality control and safety assessment.

This application note details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of residual laurolactam in polymer samples. The described protocol is suitable for routine analysis in a quality control environment and for research purposes.

Experimental Protocols

Materials and Reagents

- Laurolactam reference standard ($\geq 99\%$ purity)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

- Water (HPLC grade or Milli-Q)
- Formic acid (optional, for mobile phase modification)
- Solvent for polymer dissolution (e.g., hexafluoroisopropanol, m-cresol, formic acid)
- 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

Equipment

- HPLC system equipped with a UV detector, pump, autosampler, and column oven
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Analytical balance
- Volumetric flasks and pipettes
- Vortex mixer
- Sonication bath

Chromatographic Conditions

Parameter	Condition
Column	Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Isocratic: Methanol:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	210 nm
Injection Volume	10 µL
Run Time	~10 minutes

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of laurolactam reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

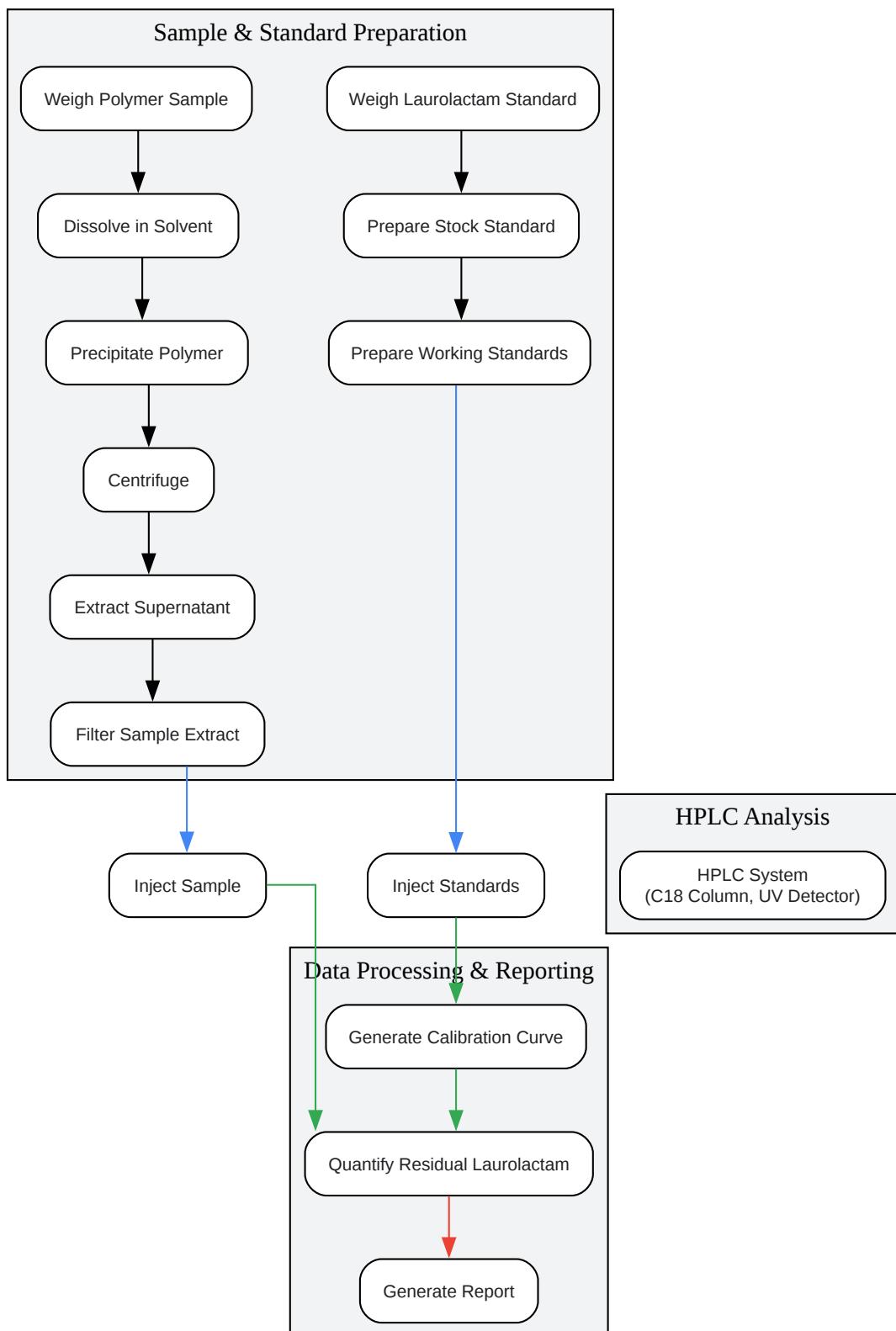
- Polymer Dissolution: Accurately weigh approximately 100 mg of the polymer sample into a suitable vial. Add a known volume (e.g., 10 mL) of an appropriate solvent (e.g., hexafluoroisopropanol) to dissolve the polymer. Gentle heating and agitation may be required.
- Precipitation of Polymer: After complete dissolution, add an anti-solvent (e.g., methanol) to precipitate the polymer while keeping the laurolactam monomer in solution.
- Centrifugation: Centrifuge the sample to pellet the precipitated polymer.
- Extraction: Carefully transfer the supernatant to a clean vial.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Data Presentation

The quantitative performance of this HPLC method was validated according to ICH guidelines. A summary of the validation parameters is presented in the table below.

Validation Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL

Mandatory Visualization

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Caption: Experimental workflow for HPLC quantification of residual laurolactam.

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